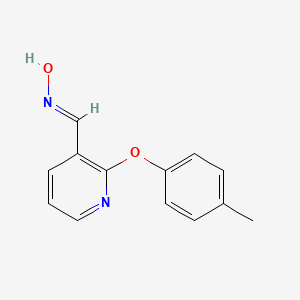

2-(4-Methylphenoxy)nicotinaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)nicotinaldehyde oxime typically involves the condensation of 2-(4-Methylphenoxy)nicotinaldehyde with hydroxylamine. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production methods for oximes, including this compound, often involve the use of catalytic processes to enhance yield and efficiency. For instance, visible-light-driven iron-catalyzed decarboxylative C-N coupling reactions have been employed to produce oximes under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylphenoxy)nicotinaldehyde oxime undergoes various chemical reactions, including:

Oxidation: Oximes can be oxidized to nitriles or other derivatives.

Reduction: Reduction of oximes can yield amines.

Substitution: Oximes can participate in substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation.

Reducing agents: Sodium borohydride for reduction.

Bases: Sodium hydroxide or potassium carbonate for condensation reactions.

Major Products

The major products formed from these reactions include nitriles, amines, and substituted oxime derivatives .

Aplicaciones Científicas De Investigación

Reaction Mechanisms

The primary reaction involving this compound is the formation of the oxime functional group, which allows it to participate in various chemical transformations, including:

- Oxidation : Oximes can be oxidized to nitriles or other derivatives.

- Reduction : Reduction can yield amines.

- Substitution : Oximes can engage in substitution reactions under suitable conditions.

Medicinal Chemistry

2-(4-Methylphenoxy)nicotinaldehyde oxime is being explored for its potential therapeutic applications due to its biological activity. Its unique structural features may influence its interaction with biological targets, making it a candidate for drug development.

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antibacterial and antifungal activities. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Enzyme Reactivation : The mechanism of action includes reactivation of acetylcholinesterase, an enzyme inhibited by organophosphate pesticides. This reactivation occurs through nucleophilic attack on the phosphorylated enzyme, restoring its activity.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it valuable in the production of specialty chemicals and materials.

Case Study 1: Antimicrobial Activity

A study assessed the antibacterial efficacy of this compound against various bacterial strains. The results demonstrated significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Research evaluated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings indicated a dose-dependent reduction in cell viability, suggesting its potential role in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylphenoxy)nicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(4-Methylphenoxy)nicotinaldehyde oxime include:

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime with similar reactivating properties.

HI-6: A potent oxime reactivator used in medical treatments.

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(4-Methylphenoxy)nicotinaldehyde oxime is a chemical compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol. It features a 4-methylphenoxy group attached to a nicotinaldehyde oxime structure, which may influence its biological activity significantly. This compound is primarily synthesized through the condensation of 2-(4-Methylphenoxy)nicotinaldehyde with hydroxylamine, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This occurs via nucleophilic attack on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases derived from various aldehydes possess antibacterial and antifungal activities, suggesting potential therapeutic applications for this compound as well .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial & Antifungal | |

| N-Hydroxyacetophenone Schiff Base | Anticancer | |

| Schiff Base Organotin(IV) Complexes | Anticancer |

Anticancer Potential

Preliminary studies suggest that derivatives of oximes, including those structurally related to this compound, may exhibit anticancer properties. For example, Schiff bases have been reported to show cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Study on Antimicrobial Activity

In one study, several Schiff bases were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited greater antimicrobial activity than standard antibiotics, highlighting their potential as alternative treatments .

Evaluation of Anticancer Effects

Another investigation focused on the anticancer effects of Schiff base complexes showed that they induced apoptosis in leukemia cells and altered cell cycle distribution. This underscores the importance of further exploring the biological properties of related compounds like this compound for potential use in cancer therapy .

Propiedades

IUPAC Name |

(NE)-N-[[2-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13-11(9-15-16)3-2-8-14-13/h2-9,16H,1H3/b15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWGPROUKMWALT-OQLLNIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.